molecular formula C9H14N2O2 B1335253 ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate CAS No. 56079-16-4

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B1335253
CAS No.: 56079-16-4
M. Wt: 182.22 g/mol
InChI Key: FNZSSAPYUITUIX-UHFFFAOYSA-N
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Description

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H14N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and can yield the desired product in high yields (78-92%) under mild conditions . The reaction conditions usually involve the use of ethanol as a solvent and heating the reaction mixture to promote the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds with different functional groups.

Scientific Research Applications

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Comparison with Similar Compounds

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 1,3,5-trimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZSSAPYUITUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403120
Record name ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56079-16-4
Record name Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56079-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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